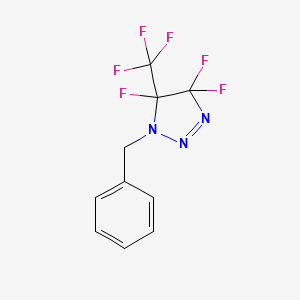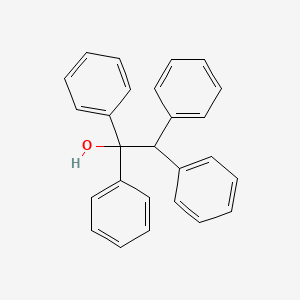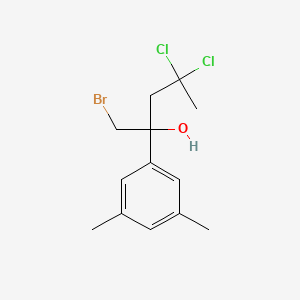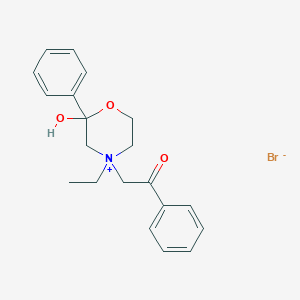![molecular formula C14H12ClNO2 B14006586 4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol CAS No. 29644-84-6](/img/structure/B14006586.png)
4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- is an organic compound with a complex structure that includes a phenol group, a chlorine atom, and a methoxyphenyl group connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- typically involves a multi-step process. One common method includes the reaction of 4-chlorophenol with 4-methoxybenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reduced to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base intermediate back to the original phenol and aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- exerts its effects involves interactions with various molecular targets. The phenol group can form hydrogen bonds with proteins, while the methoxyphenyl group may engage in hydrophobic interactions. These interactions can influence enzyme activity, protein folding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-chloro-2-methyl-: Similar in structure but with a methyl group instead of a methoxyphenyl group.
Phenol, 4-chloro-2-ethyl-: Contains an ethyl group in place of the methoxyphenyl group.
Phenol, 4-chloro-2-propyl-: Features a propyl group instead of the methoxyphenyl group.
Uniqueness
Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and potential applications. This structural difference can influence the compound’s reactivity, solubility, and interactions with biological targets.
Properties
CAS No. |
29644-84-6 |
|---|---|
Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
4-chloro-2-[(4-methoxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C14H12ClNO2/c1-18-12-5-2-10(3-6-12)9-16-13-8-11(15)4-7-14(13)17/h2-9,17H,1H3 |
InChI Key |
ZZAKXBXIJUMFHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-carbonitrile](/img/structure/B14006503.png)
![Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate](/img/structure/B14006517.png)
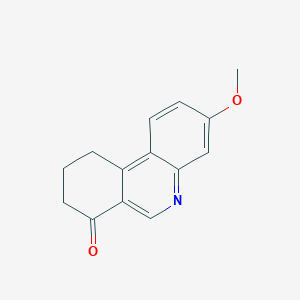
![2-[2-[(2-Methoxyacridin-9-yl)amino]ethylamino]ethanol](/img/structure/B14006525.png)
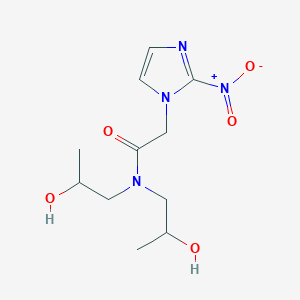
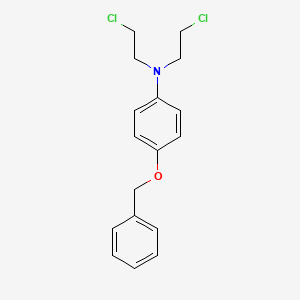
![1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14006549.png)
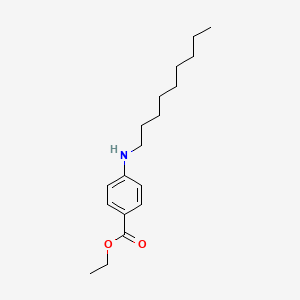
![n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide](/img/structure/B14006567.png)
